One end of the linker features an N-hydroxysuccinimide (NHS) ester group. NHS esters are well-established reagents known for their high reactivity with primary amines (NH2) [1]. In the context of bioconjugation, this allows Tetrazine-PEG5-NHS ester to efficiently target and covalently attach to amine-containing biomolecules such as proteins, peptides, and even amine-modified oligonucleotides [2].
Here's a source for the mechanism of NHS ester reaction with amines:
Tetrazine-PEG5-NHS ester is a highly reactive compound characterized by its unique structure, which includes a tetrazine moiety linked to a polyethylene glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester functional group. The chemical formula for this compound is C27H36N9O10, with a molecular weight of 604.61 g/mol. It is typically found as a red amorphous solid or oil and exhibits high purity levels (>95% as determined by HPLC) and enhanced aqueous solubility due to the hydrophilic PEG spacer .
This compound is particularly notable for its application in bioconjugation processes, where it serves as a heterobifunctional reagent. Its NHS ester group allows for the selective coupling to amine-containing biomolecules, while the tetrazine component participates in bioorthogonal reactions, specifically the inverse-electron demand Diels-Alder cycloaddition with trans-cyclooctene (TCO) derivatives .
These reactions highlight the compound's utility in various chemical and biological applications.
Tetrazine-PEG5-NHS ester exhibits notable biological activity primarily through its ability to facilitate bioconjugation. The rapid kinetics of the bioorthogonal reaction allows for precise labeling of biomolecules without interfering with their native functions. This property is essential in applications such as:
The ability to modify biomolecules selectively enhances research in areas such as proteomics, cell biology, and drug development .
The synthesis of Tetrazine-PEG5-NHS ester generally involves several key steps:
These steps allow for the efficient production of Tetrazine-PEG5-NHS ester suitable for research and application .
Tetrazine-PEG5-NHS ester has diverse applications across multiple fields:
These applications underscore its significance in both fundamental research and clinical settings .
Interaction studies involving Tetrazine-PEG5-NHS ester focus on its reactivity with various biomolecules. Key aspects include:
These studies contribute to understanding how Tetrazine-PEG5-NHS ester can be effectively utilized in complex biological systems .
Several compounds exhibit similarities to Tetrazine-PEG5-NHS ester, particularly in their use as bioconjugation reagents. Notable examples include:
Compound Name | Structure Type | Unique Features |
---|---|---|
Trans-Cyclooctene | Cycloalkene | Reacts with tetrazines; used in bioorthogonal chemistry. |
Azide Derivatives | Functionalized organic compound | Utilized in click chemistry; reacts with alkynes. |
Maleimide Derivatives | Electrophilic reagent | Reacts with thiols; used for protein labeling. |
Tetrazine-PEG5-NHS ester stands out due to its exceptional reaction kinetics and specificity compared to these similar compounds. Its unique combination of properties allows for versatile applications in bioconjugation that are not easily matched by others .